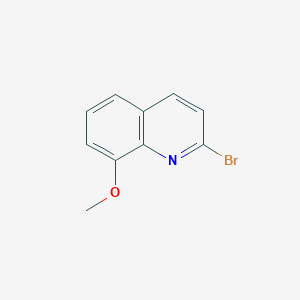

2-Bromo-8-methoxyquinoline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-8-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-8-4-2-3-7-5-6-9(11)12-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGAJQZBICFUAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573682 | |

| Record name | 2-Bromo-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199871-96-0 | |

| Record name | 2-Bromo-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Bromo 8 Methoxyquinoline

Established Synthetic Routes to 2-Bromo-8-methoxyquinoline and its Precursors

The primary and most direct route to this compound involves the bromination of its precursor, 8-methoxyquinoline (B1362559). This electrophilic substitution reaction is a fundamental method for introducing a bromine atom onto the quinoline (B57606) scaffold.

Another established pathway involves the derivatization of 8-hydroxyquinoline (B1678124). This versatile starting material can be converted to 8-methoxyquinoline through Williamson ether synthesis. Subsequently, the 8-methoxyquinoline can be brominated to yield the target compound. acgpubs.org The synthesis of the 8-methoxyquinoline precursor can also be achieved through methods like the Skraup reaction, which involves reacting an aniline (B41778) derivative with glycerol (B35011) and sulfuric acid, or through Friedländer condensation of aniline derivatives with diketones. smolecule.com

A notable method for precursor synthesis begins with 1,2,3,4-tetrahydroquinoline (B108954) (THQ). Bromination of THQ can yield 6,8-dibromo-1,2,3,4-tetrahydroquinoline, which can then be aromatized and subsequently methoxylated to produce precursors for this compound. nih.gov

The following table summarizes key established synthetic routes:

| Starting Material | Key Transformation(s) | Reagents/Conditions | Product |

| 8-Methoxyquinoline | Bromination | Br₂, CHCl₃ | This compound |

| 8-Hydroxyquinoline | Methylation, Bromination | Dimethyl sulfate (B86663)/base, then Br₂ | This compound |

| 1,2,3,4-Tetrahydroquinoline | Bromination, Aromatization, Methoxylation | Br₂, DDQ, NaOMe | 8-Methoxyquinoline derivatives |

Approaches for Regioselective Functionalization of Quinoline Systems

Achieving regioselectivity is paramount in the synthesis of specifically substituted quinolines like this compound. The electronic nature of the quinoline ring system, with its electron-deficient pyridine (B92270) ring and electron-rich benzene (B151609) ring, dictates the position of electrophilic and nucleophilic attacks.

Strategies for Bromination at the C-2 Position

Direct bromination of the quinoline ring typically occurs at positions C-3, C-5, C-6, or C-8, depending on the directing effects of existing substituents and reaction conditions. gelisim.edu.trresearchgate.net Bromination at the C-2 position is less common via direct electrophilic attack due to the deactivating effect of the nitrogen atom.

However, several strategies have been developed to achieve C-2 bromination:

Activation via N-Oxide Formation: Conversion of the quinoline nitrogen to an N-oxide activates the C-2 and C-4 positions towards nucleophilic attack and can also influence the regioselectivity of electrophilic substitution. researchgate.net

Metal-Halogen Exchange: The use of organometallic reagents can facilitate regioselective functionalization. For instance, a Br/Mg exchange reaction on a pre-brominated quinoline can generate a Grignard reagent at a specific position, which can then be quenched with an electrophilic bromine source. acs.org

Radical Reactions: Certain radical-based bromination methods can also favor the C-2 position under specific conditions.

The choice of brominating agent is also critical. While molecular bromine (Br₂) is common, other reagents like N-bromosuccinimide (NBS) are also employed, often in the presence of a radical initiator. nuph.edu.ua The reaction solvent and temperature can further influence the regioselectivity of the bromination. researchgate.netnuph.edu.ua

Methodologies for Introducing Methoxy (B1213986) Functionality at the C-8 Position

The introduction of a methoxy group at the C-8 position is typically achieved through nucleophilic aromatic substitution (SNAr) on a quinoline ring bearing a suitable leaving group at that position, such as a halogen or a nitro group.

Key methods include:

Williamson Ether Synthesis: This classic method involves the reaction of an 8-hydroxyquinoline with a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base. evitachem.com

Nucleophilic Substitution on Haloquinolines: An 8-bromo or 8-chloroquinoline (B1195068) can be treated with sodium methoxide (B1231860) to install the methoxy group. This reaction is often facilitated by the electron-withdrawing nature of the quinoline ring.

From Aminoquinolines: An 8-aminoquinoline (B160924) can be converted to a diazonium salt, which can then be displaced by a methoxy group, although this method can sometimes lead to side products.

The following table highlights reagents and their targeted positions for functionalization:

| Reagent/Method | Target Position | Type of Reaction |

| Br₂ / NBS | C-2, C-3, C-5, C-6, C-8 | Electrophilic Bromination |

| Quinoline N-Oxide | C-2, C-4 | Activation for Nucleophilic Attack |

| Organometallic Reagents (e.g., Grignard) | Varies | Metal-Halogen Exchange |

| Sodium Methoxide | C-8 (with leaving group) | Nucleophilic Aromatic Substitution |

| Dimethyl Sulfate / Methyl Iodide | C-8 (from hydroxyl) | Williamson Ether Synthesis |

Advanced Synthetic Techniques for this compound Generation

Modern synthetic chemistry offers more sophisticated and efficient methods for the preparation of functionalized quinolines, including catalytic and stereoselective approaches.

Catalytic Approaches in this compound Synthesis

Transition metal catalysis has revolutionized the functionalization of heterocyclic compounds. For the synthesis of this compound and its derivatives, catalytic methods offer advantages in terms of efficiency, selectivity, and milder reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions: While not a direct synthesis of the bromo-compound, palladium catalysts are instrumental in derivatizing this compound. For instance, Suzuki-Miyaura coupling can be used to form C-C bonds at the C-2 position.

Copper-Catalyzed Reactions: Copper catalysts have been employed for C-H functionalization and halogenation reactions on the quinoline core. beilstein-journals.org For example, copper(II) acetate (B1210297) has been used to promote the C5-bromination of 8-aminoquinoline amides. beilstein-journals.org

Rhodium-Catalyzed C-H Activation: Rhodium catalysts are effective for the regioselective C-H alkylation and arylation of quinolines, often directed by a functional group like an N-oxide. researchgate.netresearchgate.net

Exploration of Stereochemical Control in Derivatization

While this compound itself is achiral, the introduction of chiral centers during its derivatization is a significant area of research, particularly for the synthesis of biologically active molecules.

Stereochemical control can be achieved through:

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the quinoline scaffold can direct subsequent reactions to occur stereoselectively.

Asymmetric Catalysis: Chiral catalysts can be used to introduce new functional groups in a stereocontrolled manner. For example, chiral bifunctional phosphine-amide catalysts have been explored for enantioselective reactions. vanderbilt.edu

Resolution of Racemates: If a derivatization reaction produces a racemic mixture, chiral chromatography or classical resolution with a chiral resolving agent can be used to separate the enantiomers.

The development of these advanced techniques continues to expand the synthetic toolbox available for the preparation and modification of this compound, enabling the creation of novel and complex molecular architectures.

Chemical Transformations and Reactivity of 2 Bromo 8 Methoxyquinoline

Reactivity of the Bromine Moiety at C-2

The bromine atom at the C-2 position of the 2-bromo-8-methoxyquinoline scaffold is the primary site of reactivity, enabling a variety of chemical transformations. The electron-deficient nature of the quinoline (B57606) ring system enhances the susceptibility of the C-2 position to both nucleophilic attack and oxidative addition to transition metal catalysts. This reactivity allows for the strategic introduction of diverse functional groups, making it a valuable intermediate in synthetic chemistry.

The bromine atom at the C-2 position can be displaced by strong nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. The reactivity in these reactions is influenced by the electron-withdrawing character of the quinoline ring.

A notable example involves the reaction of this compound with potassium pyrrole (B145914). When heated in a polar aprotic solvent such as dimethylformamide (DMF) at 120°C, the bromine is displaced to form 2-(2'-pyrryl)-8-methoxyquinoline. In this transformation, the methoxy (B1213986) group at the C-8 position remains intact and does not participate in the substitution, though it may influence the reaction by stabilizing intermediates through resonance effects.

| Reactant | Nucleophile | Conditions | Product | Source |

| This compound | Potassium pyrrole | Dimethylformamide (DMF), 120°C | 2-(2'-pyrryl)-8-methoxyquinoline |

This compound is an excellent substrate for various transition metal-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. The palladium-catalyzed reactions are particularly well-documented and versatile.

Palladium-catalyzed carbonylation provides a direct route to introduce a carbonyl group at the C-2 position, yielding valuable aldehyde derivatives. researchgate.net This reaction typically involves treating the bromoquinoline with carbon monoxide (CO) and a hydrogen source in the presence of a palladium catalyst.

Specifically, the carbonylation of this compound using a mixture of carbon monoxide and hydrogen (CO/H₂) at high pressure (40 bar) with a palladium catalyst results in the formation of 8-methoxyquinoline-2-carboxaldehyde. researchgate.net This aldehyde is a significant precursor for the synthesis of complex molecules, such as the antitumor agent lavendamycin (B1674582). researchgate.net Achieving complete conversion in this reaction often requires high pressure and specific catalytic systems, such as those involving palladium(II) chloride and triphenylphosphine (B44618) (PdCl₂/PPh₃). researchgate.net

| Substrate | Reagents | Catalyst System | Conditions | Product | Yield | Source |

| This compound | CO/H₂ | Palladium Catalyst | 40 bar | 8-methoxyquinoline-2-carboxaldehyde | 60% | researchgate.net |

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds between sp²-hybridized carbon atoms. researchgate.net It is extensively employed to synthesize aryl- and heteroaryl-substituted quinolines from this compound. researchgate.netresearchgate.net The reaction couples the bromoquinoline with an organoboron reagent, typically an aryl- or heteroarylboronic acid or its ester, in the presence of a palladium catalyst and a base. researchgate.netrsc.org

The intrinsic electrophilicity of the C-2 position in the quinoline ring facilitates the oxidative addition step in the catalytic cycle, promoting efficient coupling. rsc.org This regioselective reaction leaves other positions, such as the C-8 methoxy group, unaffected. Dichlorobis(triphenylphosphine)palladium(II) is a commonly used catalyst for coupling bromoquinolines with various substituted phenylboronic acids, leading to the corresponding aryl-substituted quinolines in high yields. researchgate.netresearchgate.net

| Bromoquinoline Substrate | Boronic Acid | Catalyst | Base | Solvent | Product | Source |

| 5-Bromo-8-methoxyquinoline (B186703) | Substituted phenylboronic acids | Dichlorobis(triphenylphosphine)palladium(II) | - | - | 5-Aryl-8-methoxyquinolines | researchgate.net |

| 3,6-Dibromo-4-methyl-2-methoxyquinoline | p-Methoxyphenylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | Potassium hydroxide | Dioxane/Water | 3-Bromo-2-methoxy-6-(4'-methoxyphenyl)-4-methylquinoline | nih.gov |

The Stille coupling reaction offers another efficient method for C-C bond formation by coupling the bromoquinoline with an organotin compound (organostannane) catalyzed by palladium. scribd.comuwindsor.ca This reaction is known for its tolerance of a wide variety of functional groups. uwindsor.ca

This compound undergoes efficient Stille coupling with organostannanes like 2-pyridinylstannanes. scribd.com For instance, the reaction with 2-tri-n-butylstannyl-5-methylpyridine in dimethylformamide (DMF) at 105°C, catalyzed by dichlorobis(triphenylphosphine)palladium(II), yields the corresponding 2-(5-methyl-2-pyridinyl)-8-methoxyquinoline. scribd.com Similarly, using tetrakis(triphenylphosphine)palladium(0) in tetrahydrofuran (B95107) (THF) at 80°C with 2-pyridinylstannanes produces 2-(2-pyridinyl)-8-methoxyquinoline. The combination of copper(I) iodide and cesium fluoride (B91410) has been shown to enhance the efficiency of Stille reactions, particularly for sterically hindered or electronically challenging substrates. researchgate.net

| Substrate | Organostannane | Catalyst | Conditions | Product | Source |

| This compound | 2-tri-n-butylstannyl-5-methylpyridine | Dichlorobis(triphenylphosphine)palladium(II) | DMF, 105°C, 6 h | 2-(5-Methyl-2-pyridinyl)-8-methoxyquinoline | scribd.com |

| This compound | 2-pyridinylstannanes | Tetrakis(triphenylphosphine)palladium(0) | THF, 80°C | 2-(2-Pyridinyl)-8-methoxyquinoline |

Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic reagent, typically an organolithium or organomagnesium compound. mdpi.comtcnj.edu This transformation reverses the polarity of the carbon atom, turning it from an electrophilic to a nucleophilic center, which can then be quenched with various electrophiles. researchgate.net

While specific studies detailing the halogen-metal exchange of this compound are not prevalent, the general reactivity of bromoquinolines suggests this transformation is feasible. The C-2 position of the quinoline ring is known to be electrophilic, making the attached bromine susceptible to exchange. rsc.org For related compounds, such as 7-bromo-8-methoxyquinoline (B2414839) and 5,7-dibromo-8-methoxyquinoline (B102607), bromine-lithium exchange using reagents like phenyllithium (B1222949) or n-butyllithium occurs with high regioselectivity. researchgate.net The resulting lithiated species can be trapped with electrophiles to yield a variety of substituted quinolines. researchgate.net This protocol often requires cryogenic temperatures (e.g., -100 °C) to prevent unwanted side reactions due to the reactivity of the organolithium reagents. tcnj.edu It is anticipated that this compound would react similarly, undergoing bromine-lithium exchange at the C-2 position to form 8-methoxyquinolin-2-yl-lithium, a versatile intermediate for further functionalization.

| Substrate | Reagent | Intermediate | Subsequent Electrophile (E+) | Product | Source (based on related compounds) |

| 7-Bromo-8-methoxyquinoline | Phenyllithium | 7-Lithio-8-methoxyquinoline | Various electrophiles | 7-Substituted 8-methoxyquinolines | researchgate.net |

| 5,7-Dibromo-8-methoxyquinoline | Phenyllithium | 5-Bromo-7-lithio-8-methoxyquinoline | Various electrophiles | 7-Substituted 5-bromo-8-methoxyquinolines | researchgate.net |

| Bromoaryl β-lactams | n-Butyllithium / t-Butyllithium | Lithiated β-lactam | Various electrophiles | Substituted aryl β-lactams | tcnj.edu |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transformations Involving the Methoxy Group at C-8

The methoxy group at the C-8 position is a key functional handle that can be cleaved or can influence the reactivity of the aromatic system.

Studies on Dealkylation and Re-alkylation Processes

The cleavage of the methyl-ether linkage in methoxyquinolines, known as dealkylation or demethylation, is a common transformation to yield the corresponding hydroxyquinolines. This process is typically achieved under acidic conditions. For instance, related bromo-8-methoxyquinoline derivatives have been successfully demethylated using reagents like hydrobromic acid (HBr) or boron tribromide (BBr₃). unisa.ac.zaacs.org The use of BBr₃ is often preferred as it can effect demethylation at or below room temperature. researchgate.netreddit.com Conversely, the re-alkylation of the resulting hydroxyl group can be performed to reinstall the methoxy group or introduce other alkyl substituents. A prominent example is the methylation of 5,7-dibromoquinolin-8-ol using dimethyl sulphate in the presence of a base like sodium hydroxide, which yields 5,7-dibromo-8-methoxyquinoline in high yield (95%). acgpubs.orgresearchgate.netiucr.org This demonstrates the reversible nature of the functionalization at the C-8 oxygen.

Influence of the Methoxy Group on Aromatic Reactivity and Regioselectivity

The C-8 methoxy group, being an electron-donating group, significantly activates the carbocyclic (benzene) ring of the quinoline system towards electrophilic aromatic substitution. It directs incoming electrophiles primarily to the C-5 (para) and C-7 (ortho) positions.

Research has demonstrated that the bromination of 8-methoxyquinoline (B1362559) exhibits high regioselectivity. Treatment with 1.1 equivalents of molecular bromine (Br₂) in chloroform (B151607) results in the formation of 5-bromo-8-methoxyquinoline as the sole product in 92% yield. acgpubs.org This highlights the strong directing effect of the methoxy group to the C-5 position. When an excess amount of molecular bromine is used, a 50:50 mixture of 5-bromo-8-methoxyquinoline and 5,7-dibromo-8-methoxyquinoline is obtained, indicating that the C-7 position is the secondary site of attack. acgpubs.orgresearchgate.net This selective activation underscores the powerful influence of the methoxy group in governing the outcome of electrophilic reactions on the quinoline core.

Reactivity at Other Positions of the Quinoline Ring System

While the C-2 position is blocked by a bromine atom, the inherent electronic properties of the quinoline ring and the influence of the C-8 methoxy group allow for reactivity at other sites, most notably at the C-5 and C-7 positions.

Electrophilic bromination serves as a prime example of reactivity on the carbocyclic ring. As directed by the C-8 methoxy group, this reaction occurs selectively at the C-5 and C-7 positions. The specifics of this transformation are highly dependent on the reaction conditions.

| Reagent(s) | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| Br₂ (1.1 eq) | CHCl₃, ambient temp., 2 days | 5-Bromo-8-methoxyquinoline | 92% | acgpubs.org |

| Br₂ (excess) | CHCl₃, ambient temp. | 5-Bromo-8-methoxyquinoline & 5,7-Dibromo-8-methoxyquinoline (1:1 mixture) | Not specified | acgpubs.orgresearchgate.net |

Beyond the carbocyclic ring, the bromine atom at the C-2 position is susceptible to nucleophilic aromatic substitution (SNAr). The pyridine (B92270) ring of quinoline is electron-deficient, which facilitates the displacement of halides at the C-2 and C-4 positions. uoanbar.edu.iqorientjchem.org While specific studies on this compound are limited, reactions on the parent 2-bromoquinoline (B184079) show it reacts with nucleophiles like potassium pyrrole to yield 2-(2'-pyrryl)-quinoline. It is expected that this compound would undergo similar palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or substitutions with strong nucleophiles at the C-2 position.

Mechanistic Investigations of this compound Reactions

The mechanisms governing the reactions of this compound are rooted in the fundamental principles of aromatic chemistry.

The regioselectivity of electrophilic bromination at the C-5 and C-7 positions can be rationalized by the standard electrophilic aromatic substitution mechanism. The electron-donating methoxy group stabilizes the cationic intermediate (the arenium ion or Wheland complex) through resonance, particularly when the electrophile attacks the ortho (C-7) and para (C-5) positions. The superior stability of the intermediate formed from attack at C-5 leads to its prevalence as the major product. wuxiapptec.com

The mechanism for nucleophilic aromatic substitution at the C-2 position typically proceeds via an addition-elimination pathway. A nucleophile attacks the electron-deficient C-2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the bromide leaving group restores the aromaticity of the ring, yielding the substituted product. The electron-withdrawing nature of the quinoline nitrogen atom is crucial for stabilizing this anionic intermediate.

Interestingly, during electrophilic bromination of 8-methoxyquinoline in strong acids like sulfuric acid, demethylated byproducts such as 5-bromo-8-quinolinol have been observed. However, the precise mechanism for this demethylation reaction under these specific conditions is reported to be unclear.

Spectroscopic and Structural Analysis in Academic Research

Application of Advanced Spectroscopic Techniques for Elucidation and Confirmation

Spectroscopic methods are indispensable for the structural confirmation and purity assessment of 2-Bromo-8-methoxyquinoline. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the carbon-hydrogen framework of the molecule.

¹H NMR: In the proton NMR spectrum of quinoline (B57606) derivatives, the aromatic protons typically appear in the downfield region. For a related isomer, 5-bromo-8-methoxyquinoline (B186703), characteristic signals include a doublet of doublets for H-2 around δ 8.9 ppm and for H-4 at approximately δ 8.4 ppm. acgpubs.org The methoxy (B1213986) group protons (-OCH₃) characteristically appear as a sharp singlet further upfield, around δ 4.0 ppm. acgpubs.org Similar patterns would be expected for this compound, with the specific chemical shifts and coupling constants being diagnostic of the substituent positions.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For 5-bromo-8-methoxyquinoline, the carbon of the methoxy group resonates around δ 56.2 ppm, while the aromatic carbons appear between δ 108 and 153 ppm. acgpubs.org The carbon atom bonded to the bromine (C-5 in this case) is typically found in the upfield region of the aromatic carbons, at approximately δ 111.8 ppm. acgpubs.org

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of a bromo-methoxyquinoline derivative would show several characteristic absorption bands. A key feature for this compound is the C-Br stretching vibration, which is expected to appear in the fingerprint region, around 550 cm⁻¹. Other significant bands include those for aromatic C-H stretching (above 3000 cm⁻¹), C=C and C=N stretching vibrations of the quinoline ring (typically in the 1450-1600 cm⁻¹ region), and the C-O stretching of the methoxy group. acgpubs.org

Mass Spectrometry (MS) provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is often used for precise mass determination to validate the molecular formula (C₁₀H₈BrNO). The fragmentation of methoxyquinolines is well-documented. cdnsciencepub.com Isomers with the methoxy group at the 2- or 8-position, like this compound, characteristically show an intense peak for the M-1 ion, resulting from the loss of a hydrogen atom from the methoxy group. cdnsciencepub.commcmaster.ca This is followed by the subsequent loss of carbon monoxide (CO) or a formyl radical (CHO•), leading to M-29 fragments, and the loss of formaldehyde (B43269) (CH₂O), resulting in M-30 fragments. cdnsciencepub.commcmaster.ca

| Technique | Observed Feature | Typical Range/Value (for related isomers) | Reference |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (H2, H4) | δ 8.4 - 8.9 ppm | acgpubs.org |

| ¹H NMR | Methoxy Protons (-OCH₃) | ~δ 4.0 ppm (singlet) | acgpubs.org |

| ¹³C NMR | Methoxy Carbon (-OCH₃) | ~δ 56 ppm | acgpubs.org |

| ¹³C NMR | Aromatic Carbons | δ 108 - 153 ppm | acgpubs.org |

| IR | C-Br Stretch | ~550 cm⁻¹ | |

| IR | Aromatic C=C/C=N Stretch | 1450 - 1600 cm⁻¹ | acgpubs.org |

| Mass Spec. | Fragmentation Pattern | M-1 (loss of H), M-29 (loss of CHO•), M-30 (loss of CH₂O) | cdnsciencepub.commcmaster.ca |

X-ray Crystallography Studies of this compound and its Derivatives

X-ray crystallography provides definitive proof of molecular structure by mapping the atomic positions in three-dimensional space. While the specific crystal structure of this compound is not prominently reported in the literature, extensive crystallographic studies on its isomers and derivatives offer significant insights into the expected molecular geometry and intermolecular interactions.

For instance, the single-crystal X-ray diffraction study of the isomer 4-Bromo-8-methoxyquinoline reveals an orthorhombic crystal system with the space group P2₁2₁2₁. nih.gov The analysis confirmed that the quinoline ring system is essentially co-planar, with a root-mean-square deviation of all non-hydrogen atoms of 0.0242 Å. nih.gov In the crystal lattice, molecules are linked into one-dimensional chains by weak C—H···π interactions. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₈BrNO |

| Formula Weight (Mᵣ) | 238.08 |

| Temperature (K) | 150 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.1615 (1) |

| b (Å) | 12.1337 (6) |

| c (Å) | 14.2436 (7) |

| Volume (V) (ų) | 892.05 (6) |

| Z | 4 |

| R-factor | 0.028 |

Furthermore, the crystal structure of 5,7-Dibromo-8-methoxyquinoline (B102607) shows that the quinoline ring system is nearly planar. iucr.org Its crystal packing is stabilized by a combination of C—H⋯O hydrogen bonds, which link the molecules into infinite chains, and aromatic π–π stacking interactions with a centroid-to-centroid distance of 3.7659 Å. iucr.orgrsc.org Studies on other derivatives, such as 3-Benzyl-6-bromo-2-methoxyquinoline , also rely on X-ray diffraction for absolute structure confirmation. tandfonline.com These findings suggest that the crystal structure of this compound would likely be characterized by a planar quinoline core, with crystal packing influenced by weak intermolecular forces like hydrogen bonds and π-stacking, depending on the crystallization conditions.

Computational Chemistry and Theoretical Studies on Molecular Structure, Conformation, and Reactivity

Computational chemistry serves as a powerful complement to experimental data, providing deep insights into the molecular and electronic properties of this compound. Density Functional Theory (DFT) is a commonly employed method for these investigations.

Theoretical studies on related isomers, such as 8-Bromo-2-methoxyquinoline, using DFT calculations with the B3LYP functional and 6-31G* basis set, have predicted a planar molecular geometry and a moderate dipole moment of 4.12 D, indicating polarity. Such calculations are crucial for optimizing the 3D structure of the molecule.

For derivatives like 3-benzyl-6-bromo-2-methoxyquinoline, DFT has been used to calculate the optimized molecular structure, with results showing high consistency with experimental X-ray diffraction data. tandfonline.com These computational models are also used to explore the electronic landscape of the molecule. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy gap (ΔE) between HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap generally implies higher reactivity. mdpi.com

Furthermore, molecular electrostatic potential (MEP) maps can be generated through DFT calculations. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting the sites of electrophilic substitution and other chemical reactions. For example, DFT can help rationalize the regioselectivity observed in the bromination of various 8-substituted quinolines. smolecule.com

Applications of 2 Bromo 8 Methoxyquinoline in Medicinal Chemistry and Biological Research

Role as a Key Synthetic Intermediate for Pharmaceutical Agents

The chemical reactivity of 2-Bromo-8-methoxyquinoline, particularly the bromine atom at the C2 position, makes it an excellent substrate for a variety of chemical transformations. This has established its role as a key building block in the synthesis of more complex molecules with therapeutic potential. It is utilized in the development of advanced drug candidates and as a foundational component for novel bioactive compounds.

A significant application of this compound is its use as a precursor in the synthesis of analogues of lavendamycin (B1674582), a potent antitumor antibiotic. uj.ac.za The formylation of this compound is a critical step in creating the AB ring precursor essential for lavendamycin synthesis. uj.ac.za

Research has demonstrated that through palladium-catalyzed carbonylation, this compound can be converted into 8-methoxyquinoline-2-carboxaldehyde. researchgate.net This aldehyde is a direct precursor for the lavendamycin structure. uj.ac.za Studies have shown that optimizing reaction conditions, specifically by increasing the syngas (CO/H₂) pressure to 40 bar, can significantly improve the yield of this aldehyde from 30% to an isolated yield of 60%. uj.ac.zaresearchgate.net This process highlights the compound's utility in constructing the complex architecture of potent anticancer agents. mdpi.com

Beyond its role in lavendamycin synthesis, this compound is a versatile building block for a diverse range of new bioactive molecules. The bromine atom allows for the introduction of various functional groups through cross-coupling reactions, enabling the synthesis of novel derivatives with potentially enhanced pharmacological profiles.

For instance, this compound serves as an effective substrate in palladium-catalyzed cross-coupling reactions like the Stille reaction. It can be efficiently coupled with organostannane compounds, such as 2-pyridinylstannanes, to produce unsymmetrical heterobiaryl derivatives like 2-(2-pyridinyl)-8-methoxyquinoline. researchgate.net This C-C bond-forming capability is fundamental in medicinal chemistry for creating new chemical entities for drug discovery programs. The general utility of halo-quinolines as intermediates for antiviral and anticancer drugs further underscores the importance of the this compound scaffold.

Exploration of Pharmacological Activities and Potential Therapeutic Applications

The 8-methoxyquinoline (B1362559) framework, particularly when substituted with a halogen, is associated with a range of biological effects. Consequently, derivatives of this compound have been the focus of studies investigating their potential as therapeutic agents, with a significant emphasis on anticancer applications. nih.govresearchgate.net

Quinoline (B57606) derivatives are a well-established class of compounds with significant potential in the development of new anticancer drugs. nih.gov Research into brominated and methoxylated quinolines, including structures closely related to this compound, has revealed promising antiproliferative activity against various cancer cell lines. nih.govnih.gov These studies highlight the potential of this structural class to yield potent anticancer agents. researchgate.net

The anticancer potential of various brominated quinoline derivatives has been assessed against a panel of human and rat cancer cell lines. These in vitro studies provide crucial preliminary data on the compounds' efficacy and selectivity. For example, novel brominated methoxyquinolines and nitrated bromoquinolines have demonstrated significant inhibitory effects. nih.govnih.gov The results from several studies, including IC₅₀ values (the concentration required to inhibit the growth of 50% of cells), are summarized below.

| Compound | Cancer Cell Line | Cell Line Origin | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6 | Rat Glioblastoma | 5.45 µg/mL | nih.govnih.gov |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | HeLa | Human Cervical Cancer | 9.6 µg/mL | nih.govnih.gov |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | HT29 | Human Adenocarcinoma | 6.83 µg/mL | nih.govnih.gov |

| 6,8-dibromo-5-nitroquinoline (17) | C6 | Rat Glioblastoma | 50.0 µM | nih.gov |

| 6,8-dibromo-5-nitroquinoline (17) | HeLa | Human Cervical Cancer | 24.1 µM | nih.gov |

| 6,8-dibromo-5-nitroquinoline (17) | HT29 | Human Adenocarcinoma | 26.2 µM | nih.gov |

| 5-bromo-6,8-dimethoxyquinoline (12) | A549 | Human Lung Carcinoma | Significant antiproliferative potency (IC₅₀ = 2–50 μg/ml) | researchgate.net |

| 5-bromo-6,8-dimethoxyquinoline (12) | HeLa | Human Cervical Cancer | Significant antiproliferative potency (IC₅₀ = 2–50 μg/ml) | researchgate.net |

| 5-bromo-6,8-dimethoxyquinoline (12) | HT29 | Human Adenocarcinoma | Significant antiproliferative potency (IC₅₀ = 2–50 μg/ml) | researchgate.net |

| 5-bromo-6,8-dimethoxyquinoline (12) | Hep3B | Human Hepatocellular Carcinoma | Significant antiproliferative potency (IC₅₀ = 2–50 μg/ml) | researchgate.net |

| 5-bromo-6,8-dimethoxyquinoline (12) | MCF7 | Human Breast Adenocarcinoma | Significant antiproliferative potency (IC₅₀ = 2–50 μg/ml) | researchgate.net |

| 2-acetoxy-5-bromo-8-methoxyquinoline-3-carboxylic acid (6) | MCF-7 | Human Breast Adenocarcinoma | Tested for in vitro cytotoxic activity | bibliotekanauki.plresearchgate.net |

| 2-acetoxy-5-bromo-8-methoxyquinoline-3-carboxylic acid (6) | HepG-2 | Human Hepatocellular Carcinoma | Tested for in vitro cytotoxic activity | bibliotekanauki.plresearchgate.net |

To understand the mechanisms behind the observed antiproliferative effects, researchers have investigated how these compounds affect fundamental cellular processes like apoptosis (programmed cell death) and the cell cycle. The ability to induce apoptosis is a key characteristic of many effective chemotherapy agents. nih.gov

Studies have shown that certain brominated quinoline derivatives can indeed trigger apoptosis in cancer cells. nih.govnih.gov For example, the apoptotic potential of 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline and 6,8-dibromo-5-nitroquinoline was confirmed through DNA laddering assays, a hallmark of apoptosis. nih.govnih.gov Interestingly, not all related compounds share this mechanism, as 3,5,6,7-tetrabromo-8-methoxyquinoline did not appear to induce apoptosis under the same conditions, indicating that subtle structural changes can significantly alter the biological activity. nih.govnih.gov

In addition to apoptosis, modulation of the cell cycle is another critical mechanism for anticancer drugs. Some quinoline derivatives have been found to interfere with cell cycle progression. researchgate.net For instance, a derivative of the closely related 2-chloro-8-methoxyquinoline (B1587709) was shown to cause cell cycle arrest at the G2/M phase in a concentration-dependent manner in colorectal cancer cells. This disruption of the cell division process prevents cancer cells from proliferating and can ultimately lead to cell death. These findings suggest that the this compound scaffold is a promising starting point for developing agents that target apoptosis and cell cycle pathways.

Anticancer and Antiproliferative Activity Studies

Enzyme Inhibition Studies (e.g., Topoisomerase I, Carbonic Anhydrase, Acetylcholinesterase)

Derivatives based on the quinoline scaffold have been extensively studied as inhibitors of various clinically relevant enzymes. The strategic placement of substituents on the quinoline ring is crucial for achieving potent and selective inhibition.

Topoisomerase I: While direct studies on this compound's effect on Topoisomerase I are not prevalent, related quinoline derivatives are known to target this enzyme. For instance, quinoline compounds can act as DNA intercalators or Topoisomerase poisons, leading to the stabilization of the enzyme-DNA cleavage complex and subsequent cell death, a mechanism exploited in cancer therapy. Research on other heterocyclic systems like 8-methoxycaffeine (B1198898) has demonstrated inhibition of the strand-passing activity of Topoisomerase II, suggesting that methoxy-substituted heterocyclic compounds can interfere with these enzymes. nih.gov

Carbonic Anhydrase (CA): Carbonic anhydrases are ubiquitous metalloenzymes involved in crucial physiological processes, and their inhibition has therapeutic applications for conditions like glaucoma and epilepsy. biruni.edu.tr Novel series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides have been synthesized and evaluated for their inhibitory activity against human CA (hCA) isoforms. In one study, an 8-hydroxyquinoline-2-carboxamide (B1621332) was O-alkylated with a 2-bromobenzyl halide to yield the corresponding derivative. nih.govtandfonline.comresearchgate.net This compound, 8-((2-Bromobenzyl)oxy)-N-(4-sulfamoylphenyl)quinoline-2-carboxamide, demonstrated potent, low nanomolar inhibition against the cytosolic isoform hCA II with a Ki value of 85.7 nM. nih.govtandfonline.comresearchgate.net It also showed inhibitory activity against hCA I (Ki = 88.4 nM) and moderate inhibition against the membrane-bound hCA IV (Ki = 657.2-6757 nM). nih.govtandfonline.com These findings highlight that the bromo-substituted benzyl (B1604629) moiety attached to the 8-oxygen of the quinoline scaffold contributes significantly to the inhibitory potential against specific CA isoforms. nih.gov

Acetylcholinesterase (AChE): Inhibition of AChE, the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132), is a primary strategy for treating Alzheimer's disease. nih.gov Numerous studies have shown that quinoline derivatives are effective AChE inhibitors. researchgate.netresearchgate.netnih.gov Functionalized methoxy (B1213986) quinoline derivatives, including brominated analogs, have been identified as potent inhibitors of both AChE and human carbonic anhydrase isoforms. researchgate.netresearchgate.netresearchgate.net For example, a study on various substituted quinolines found that they exhibited Ki values for AChE inhibition in the range of 5.51–155.22 nM. researchgate.netresearchgate.net The presence of a methoxy group on the quinoline ring is often considered crucial for high therapeutic efficacy. researchgate.net

Table 1: Enzyme Inhibition Data for this compound Derivatives and Related Compounds

| Compound | Target Enzyme | Inhibition Value (Ki) | Source(s) |

|---|---|---|---|

| 8-((2-Bromobenzyl)oxy)-N-(4-sulfamoylphenyl)quinoline-2-carboxamide | hCA I | 88.4 nM | nih.govtandfonline.com |

| 8-((2-Bromobenzyl)oxy)-N-(4-sulfamoylphenyl)quinoline-2-carboxamide | hCA II | 85.7 nM | nih.govtandfonline.comresearchgate.net |

| Substituted Quinolines (General) | AChE | 5.51–155.22 nM | researchgate.netresearchgate.net |

| 5,7-Dibromo-8-methoxyquinoline (B102607) | AChE | Not specified, but identified as an effective inhibitor | researchgate.net |

Antimicrobial and Antifungal Activity Assessments

The quinoline core is a well-established pharmacophore in the design of antimicrobial and antifungal agents. The introduction of bromine and methoxy groups can enhance the biological activity of these compounds.

Research has demonstrated that quinoline derivatives possess significant antimicrobial effects. For example, 8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives are known for their potent activity against various strains of fungi and bacteria. researchgate.netscispace.comresearchgate.netnih.gov The antifungal activity of bromo-substituted 8-quinolinols has been tested against several fungi, including Aspergillus niger, Aspergillus oryzae, and Trichophyton mentagrophytes. researchgate.netnih.gov Specifically, 5,7-dibromo-8-quinolinol derivatives have shown high fungitoxicity. nih.gov

Studies on brominated methoxyquinolines have further confirmed their potential. For instance, 5-bromo-8-methoxyquinoline (B186703) derivatives have been synthesized and evaluated for their cytotoxic and antimicrobial properties. bohrium.com In one study, brominated 6,8-dimethoxyquinoline (B1356820) analogs were found to exhibit selective antibacterial activity. researchgate.net Another investigation into quinaldine (B1664567) (2-methylquinoline) derivatives revealed that bromo derivatives of 2-methylquinolin-8-ol possessed the highest antifungal activity against all tested fungal strains, with the activity increasing with the lipophilicity conferred by the bromine atom. mdpi.org The antimicrobial efficacy of 7-Bromo-8-methylquinoline has also been highlighted, with studies showing its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial and Antifungal Activity of Bromo-Quinoline Derivatives

| Compound/Derivative Class | Target Organism(s) | Activity Metric | Finding | Source(s) |

|---|---|---|---|---|

| Bromo-substituted 8-quinolinols | Aspergillus niger, T. mentagrophytes | Antifungal Activity | Showed significant fungal inhibition. | researchgate.net |

| 5,7-Dibromo-2-methyl-8-quinolinol | Various fungi | Fungitoxicity | Most fungitoxic among tested 2-methyl-8-quinolinols. | nih.gov |

| Bromo derivatives of 2-methylquinolin-8-ol | Various fungal strains | Antifungal Activity | Possessed the highest activity in the series. | mdpi.org |

| Brominated 6,8-dimethoxyquinoline analogs | Pathogenic bacteria | MIC | Exhibited selective antibacterial activity. | researchgate.net |

| 7-Bromo-8-methylquinoline | Gram-positive & Gram-negative bacteria | Efficacy | Effective against various pathogens. |

Antimalarial Research

Quinoline-based compounds, such as chloroquine (B1663885) and mefloquine, have been cornerstones of antimalarial therapy for decades. mdpi.com Consequently, the quinoline scaffold remains a primary focus in the search for new agents to combat drug-resistant strains of Plasmodium falciparum. nih.govnih.gov

While specific research focusing solely on this compound in antimalarial drug development is limited in the available literature, the broader family of bromo-quinoline derivatives has been explored. The rationale behind synthesizing new quinoline analogs is often to overcome existing resistance mechanisms. Modifications to the quinoline core, including the introduction of halogens like bromine, can alter the drug's interaction with its target and its accumulation within the parasite. mdpi.com For example, derivatives of 4-aminoquinolines and 8-aminoquinolines are continually being developed and tested. openaccessjournals.com The bromine atom can serve as a synthetic handle to introduce other functional groups or to create hybrid molecules, a strategy often employed in modern antimalarial drug design. nih.gov

Neuroprotective Research and Anti-Alzheimer Investigations

The potential of quinoline derivatives in treating neurodegenerative diseases, particularly Alzheimer's disease, is an area of intense research. The mechanisms of action are often multifaceted, involving the inhibition of acetylcholinesterase (AChE), chelation of metal ions involved in amyloid plaque formation, and antioxidant effects. nih.govrroij.com

8-Hydroxyquinoline derivatives, which are structurally related to 8-methoxyquinolines, are well-known for their ability to chelate metal ions like copper and zinc. rroij.com These metal ions are implicated in the aggregation of β-amyloid protein, a hallmark of Alzheimer's disease. google.comamegroups.cn By sequestering these metals, compounds like clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) can dissolve amyloid deposits. rroij.com

Methoxyquinoline derivatives have also been investigated for their neuroprotective potential. Studies have shown that nitrated and brominated 6,8-dimethoxyquinoline analogs can effectively inhibit acetylcholinesterase (AChE). researchgate.net The inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, providing symptomatic relief. nih.gov The combination of a bromine atom and a methoxy group on the quinoline scaffold, as seen in this compound, presents a promising starting point for designing multi-target ligands for Alzheimer's disease, potentially combining AChE inhibition with metal-chelating and antioxidant properties. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. For this compound, SAR studies involve systematically modifying the scaffold and evaluating the impact of these changes on its pharmacological effects.

The this compound core offers several positions for modification. The bromine atom at the C2 position is particularly significant as it is a versatile synthetic handle. It can be readily replaced or used in cross-coupling reactions (like Suzuki or Stille couplings) to introduce a wide variety of substituents, including aryl, alkyl, or other heterocyclic moieties. doi.org The methoxy group at C8 is an electron-donating group that influences the electronic distribution of the entire ring system, which can affect binding to biological targets. The benzene (B151609) part of the quinoline ring (positions 5, 6, and 7) can also be substituted with different functional groups.

Systematic Modification and Biological Evaluation

Systematic modification of the this compound scaffold allows for the exploration of its chemical space to optimize potency and selectivity for a given biological target.

For instance, in the context of antifungal activity , SAR studies on 2-methyl-8-quinolinols have shown that introducing bromine atoms at positions 5 and 7 (e.g., 5,7-dibromo-2-methyl-8-quinolinol) results in the most potent compounds in the series. nih.gov This suggests that halogenation at these specific positions on the quinoline ring is crucial for fungitoxicity. Similarly, studies on 2-methylquinolin-8-ol derivatives found that bromo-substituted compounds had the highest antifungal activity, which correlated with increased lipophilicity. mdpi.org

In the development of carbonic anhydrase inhibitors , the "tail approach" has been used, where different groups are attached to a core scaffold to interact with the enzyme's active site. nih.gov In the case of quinoline-based inhibitors, the core binds to the catalytic zinc ion, while the "tail" extends towards the entrance of the active site cavity. A study synthesizing 8-substituted quinoline-2-carboxamides found that attaching a 2-bromobenzyl group to the 8-hydroxy position resulted in a compound with low nanomolar inhibition of hCA II. nih.govtandfonline.com This highlights the importance of the size and electronic properties of the substituent at the C8 position for potent enzyme inhibition.

For anticancer activity , replacing a bromine atom on a naphthoquinone with an 8-hydroxyquinoline moiety was shown to increase cytotoxicity against several cancer cell lines. mdpi.com Further modification of the quinoline part, such as adding a methyl group at the C2' position, further enhanced the activity. mdpi.com This demonstrates that even small modifications to the quinoline ring, which could be introduced via the 2-bromo precursor, can have a significant impact on biological activity.

Impact of Substituent Position and Electronic Properties on Activity

The biological efficacy of quinoline derivatives is profoundly influenced by the nature and position of substituents on the quinoline scaffold. acs.org The electronic properties (electron-donating or electron-withdrawing) and steric factors of these substituents play a critical role in modulating the compound's interaction with biological targets, thereby determining its activity. mdpi.com

Research into various substituted quinolines demonstrates that even minor structural modifications can lead to significant changes in biological outcomes. For instance, the introduction of electron-withdrawing groups, such as chloro (Cl), nitro (NO₂), or cyano (CN), to the styryl moiety of certain quinoline derivatives has been shown to be critical for high anticancer activity. mdpi.com Similarly, substituting the quinoline ring at the R5 position with electron-withdrawing groups has been found to improve anticancer properties. nih.gov Conversely, the addition of a sulfonic acid group at the same position can decrease cytotoxicity, likely due to reduced cell permeability. nih.gov

The lipophilicity and electronic characteristics of substituents are key determinants of structure-activity relationships. mdpi.com In a study on 8-hydroxyquinoline-2-carboxanilides, antiviral activity was observed to increase with the electron-withdrawing nature of substituents on the anilide ring and was also positively correlated with increasing lipophilicity. mdpi.com

The specific placement of bromo and methoxy groups on the quinoline ring also dictates the compound's functional properties. A comparative analysis of this compound and its isomer, 8-Bromo-2-methoxyquinoline, reveals differences in their electronic and steric profiles, which in turn affects their potential applications in drug design. The regioselective bromination of 8-methoxyquinoline, for example, preferentially occurs at the C-5 position, highlighting the directing effects of the existing methoxy group. acgpubs.org

In a series of 1,4-naphthoquinone (B94277) derivatives linked to an 8-hydroxyquinoline moiety, the cytotoxic activity was dependent on the substituent at the C2′ position of the quinoline part. mdpi.com The trend in activity against tested cancer cell lines showed that a methyl group at this position conferred the highest cytotoxicity, whereas a morpholine (B109124) group reduced the activity compared to a derivative with a hydrogen atom at the same position. mdpi.com

Table 1: Impact of Substituent Variation on Biological Activity of Quinoline Derivatives

| Parent Scaffold | Substituent & Position | Observed Effect on Activity | Reference(s) |

| 8-Hydroxyquinoline | Electron-withdrawing group (e.g., Cl, NO₂) at R5 | Improved anticancer activity | nih.gov |

| 8-Hydroxyquinoline | Sulfonic acid at R5 | Decreased cytotoxicity | nih.gov |

| 8-Hydroxyquinoline-2-carboxanilide | Electron-withdrawing group on anilide ring | Increased antiviral activity | mdpi.com |

| 1,4-Naphthoquinone-8-hydroxyquinoline hybrid | Methyl group at C2' of quinoline | Highest cytotoxicity | mdpi.com |

| 1,4-Naphthoquinone-8-hydroxyquinoline hybrid | Morpholine group at C2' of quinoline | Reduced cytotoxicity | mdpi.com |

Investigations into Mechanisms of Biological Action

The therapeutic potential of this compound and related compounds stems from their ability to interact with and modulate various biological pathways. Research has uncovered several mechanisms through which these quinoline derivatives exert their cytotoxic and antimicrobial effects.

A primary mechanism of anticancer action is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov Studies on various brominated and substituted quinolines have confirmed their ability to trigger apoptotic pathways, leading to the elimination of malignant cells. nih.govnih.gov For example, 6-Bromo-5-nitroquinoline has been identified as a potent inducer of apoptosis in cancer cells. nih.gov The process can be confirmed experimentally through methods like DNA laddering, which indicates the fragmentation of DNA characteristic of apoptosis. nih.gov

Enzyme inhibition is another significant mechanism of action. smolecule.com Quinoline derivatives can bind to the active sites of crucial enzymes, blocking their function and disrupting essential cellular processes. A key target identified for some brominated methoxyquinolines is human topoisomerase I, an enzyme vital for DNA replication and repair. nih.gov By inhibiting this enzyme, the compounds can halt the proliferation of cancer cells. Other targeted enzymes include matrix metalloproteinases, ribonucleotide reductase, and histone demethylases. acs.org

Furthermore, quinoline derivatives can interfere with cell signaling pathways that control cell proliferation and survival. They may also exert their effects by binding directly to nucleic acids, altering their function and activity. In the context of antimicrobial activity, these compounds are thought to interfere with bacterial DNA replication and repair mechanisms, leading to the inhibition of microbial growth. Some research also points to the potential of these compounds to act as metal chelators, which could be relevant for neuroprotective applications by sequestering metal ions implicated in neurodegenerative diseases.

Table 2: Investigated Mechanisms of Action for Substituted Quinolines

| Mechanism | Specific Action | Biological Target/Pathway | Observed Outcome | Reference(s) |

| Apoptosis Induction | Triggers programmed cell death | Apoptotic pathways, DNA fragmentation | Cancer cell death | nih.govnih.gov |

| Enzyme Inhibition | Blocks enzyme active site | Human Topoisomerase I | Inhibition of DNA replication and repair | nih.gov |

| Enzyme Inhibition | Blocks enzyme activity | Matrix Metalloproteinases, Ribonucleotide Reductase | Disruption of metastasis and DNA synthesis | acs.org |

| Signal Transduction Modulation | Influences signaling pathways | Cell proliferation and apoptosis pathways | Altered cell growth and survival | |

| Nucleic Acid Binding | Binds to DNA/RNA | Genetic material | Alteration of function and activity | |

| Antimicrobial Action | Interferes with cellular processes | Bacterial DNA replication and repair | Inhibition of bacterial growth | |

| Metal Chelation | Binds to metal ions | Metal ions in biological systems | Potential neuroprotection |

Coordination Chemistry and Materials Science Applications

2-Bromo-8-methoxyquinoline as a Ligand in Metal Complex Synthesis

The presence of the quinoline (B57606) nitrogen atom and the oxygen atom of the methoxy (B1213986) group at the 8-position allows this compound to function as a bidentate chelating ligand for various metal ions. Unlike its well-studied counterpart, 8-hydroxyquinoline (B1678124) (8-HQ), which typically coordinates to metals as an anionic ligand after deprotonation, 8-methoxyquinoline (B1362559) acts as a neutral N,O-donor. This fundamental difference in charge and bonding character leads to metal complexes with distinct electronic properties, stabilities, and reactivities.

The synthesis of metal complexes using this compound often involves its direct reaction with a metal salt in a suitable solvent. However, its primary utility in the design of novel complexes lies in its role as a versatile building block. The bromo-substituent at the 2-position is a key synthetic handle for modification through various cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions. researchgate.netdb-thueringen.demdpi.com This allows for the covalent attachment of other functional groups or aromatic systems before the coordination event.

This two-step strategy enables the creation of more complex, multidentate ligand systems where the this compound core serves as the initial anchor and coordinating unit. For example, a Suzuki-Miyaura coupling reaction could be employed to replace the bromine atom with an aryl group, which might contain additional donor atoms, thus transforming the original bidentate ligand into a tridentate or tetradentate system. This modular approach is crucial for synthesizing complexes with tailored geometries and photophysical properties.

The 8-methoxyquinoline moiety is an effective chelator for various metal ions, including zinc (Zn²+). researchgate.netresearchgate.net The quinoline nitrogen and the methoxy oxygen form a stable five-membered chelate ring with the metal center. Studies on related 8-methoxyquinoline derivatives have demonstrated their ability to bind Zn²+ with high affinity in a 1:1 stoichiometry. researchgate.net This binding event significantly alters the electronic structure of the quinoline ring system, which can be observed through spectroscopic methods.

The chelation is different from that of 8-hydroxyquinoline, which forms highly stable, often insoluble, neutral complexes with divalent and trivalent metal ions through displacement of the hydroxyl proton. rroij.comtandfonline.comnih.gov The complexes formed with 8-methoxyquinoline, being derived from a neutral ligand, will possess a positive charge equivalent to the charge of the coordinated metal ion, unless counteracted by anionic co-ligands. This difference influences the solubility and electronic characteristics of the resulting complexes. The stability of these complexes is influenced by the nature of the metal ion and the steric and electronic effects of other substituents on the quinoline ring. researchgate.net

Catalytic Applications of Derived Metal Complexes

While metal complexes based on the broader 8-hydroxyquinoline family have been investigated for their catalytic activity, specific applications for complexes derived directly from this compound are not extensively documented in current literature. However, the general quinoline scaffold is known to support catalytic processes. For instance, vanadium(IV) complexes incorporating methyl-substituted 8-hydroxyquinoline ligands have been shown to be effective catalysts for the oxidation of hydrocarbons and alcohols with peroxides. mdpi.com This suggests a potential for metal complexes of other substituted quinolines, including 8-methoxy derivatives, to exhibit catalytic activity. The electronic properties imparted by the methoxy group and the potential for immobilization or modification via the bromo-substituent could be exploited to develop new catalysts for various organic transformations.

Advanced Materials Research Utilizing this compound Scaffolds

The rigid, planar structure and rich electronic properties of the quinoline ring system make it an attractive scaffold for the development of advanced organic materials. Metal complexes of quinoline derivatives, particularly 8-hydroxyquinoline, are renowned for their use in organic electronics. scispace.comsemanticscholar.org

Metal quinolates, such as tris(8-hydroxyquinoline)aluminum (Alq₃) and bis(8-hydroxyquinoline)zinc (Znq₂), are benchmark materials in the field of organic semiconductors due to their thermal stability and electron-transporting capabilities. semanticscholar.orgmdpi.com The performance of these materials can be fine-tuned by modifying the quinoline ligand.

The this compound scaffold serves as a valuable precursor for creating new organic semiconductor materials. The methoxy group, being electron-donating, can modulate the HOMO-LUMO energy levels of the molecule, thereby influencing the electronic and optical properties of the final material. The bromine atom at the 2-position provides a reactive site for polymerization or for building larger, conjugated structures through cross-coupling reactions. This strategy is essential for designing materials with high charge carrier mobility and specific energy level alignments required for efficient organic electronic devices. acs.org

The strong fluorescence exhibited by many metal-quinoline complexes is the basis for their application in both OLEDs and chemosensors. scispace.com The chelation of a metal ion often enhances the fluorescence intensity of the quinoline ligand by increasing molecular rigidity and preventing non-radiative decay pathways. rroij.com

Recently, an 8-methoxyquinoline moiety was incorporated into a novel, Green Fluorescent Protein (GFP)-inspired sensor for the detection of Zn²⁺. researchgate.netresearchgate.net This sensor demonstrated a significant fluorescence enhancement upon binding to zinc, making it suitable for applications in biological imaging, including two-photon microscopy. researchgate.netresearchgate.net The key photophysical properties of this 8-methoxyquinoline-based sensor highlight the potential of this scaffold.

Interactive Data Table: Photophysical Properties of a GFP-Inspired 8-Methoxyquinoline-based Zn²⁺ Sensor researchgate.net

| Property | Free Sensor | Zn²⁺ Complex | Fold Change |

| Absorption Max (λabs) | 424 nm | 440 nm | - |

| Emission Max (λem) | 498 nm | 504 nm | - |

| Fluorescence Quantum Yield (Φ) | 0.000342 | 0.00688 | ~20x |

| Fluorescence Enhancement | - | - | 37-fold |

| Two-Photon Cross-Section | - | 73 GM | - |

This demonstrates that the 8-methoxyquinoline core is highly effective for designing "turn-on" fluorescent sensors. The 2-bromo substituent on the target compound provides a route to attach this sensing unit to other molecules, such as polymers or biological targeting vectors, to create more sophisticated sensing systems. Similarly, in OLEDs, the ability to tune the emission color and quantum efficiency through ligand substitution makes this compound a promising building block for developing new, highly efficient light-emitting materials. semanticscholar.org

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Routes for 2-Bromo-8-methoxyquinoline

While established methods for the synthesis of this compound exist, future research will likely prioritize the development of more efficient, cost-effective, and environmentally benign synthetic strategies. Traditional methods often involve multi-step processes that may utilize harsh reagents and generate significant waste.

Future synthetic approaches could focus on:

Catalytic C-H Activation/Halogenation: Direct C-H bond functionalization represents a more atom-economical approach to introduce the bromine atom at the 2-position of the 8-methoxyquinoline (B1362559) core. rsc.org Research into novel catalytic systems, potentially employing earth-abundant metals, could lead to milder reaction conditions and improved regioselectivity.

Flow Chemistry: The use of continuous flow reactors can offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability for industrial production.

Green Chemistry Principles: The exploration of solvent-free reactions, the use of recyclable catalysts, and the reduction of hazardous byproducts are crucial for developing sustainable synthetic protocols.

A comparative analysis of existing and potential synthetic routes is presented in Table 1.

Table 1: Comparison of Synthetic Routes for this compound

| Synthetic Route | Advantages | Disadvantages | Future Research Focus |

| Classical Electrophilic Bromination | Well-established, readily available reagents. | Can lead to isomeric mixtures, requires stoichiometric reagents. acgpubs.org | Optimization of reaction conditions for higher regioselectivity. |

| Palladium-Catalyzed Cross-Coupling | High efficiency and regioselectivity. | Use of expensive palladium catalysts, potential for metal contamination. | Development of more robust and recyclable palladium catalysts. |

| Direct C-H Halogenation | High atom economy, potentially fewer steps. rsc.org | Requires development of specific and efficient catalysts. | Discovery of novel and selective catalysts for C-H activation. |

| Flow Chemistry Synthesis | Improved safety, scalability, and yield. | Initial setup costs can be high. | Adaptation of existing batch methods to continuous flow systems. |

Identification of New Biological Targets and Therapeutic Avenues for this compound Derivatives

The quinoline (B57606) nucleus is associated with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. acgpubs.orgresearchgate.net Derivatives of this compound are being explored for their therapeutic potential, particularly in oncology.

Future research in this area should aim to:

Elucidate Mechanisms of Action: While preliminary studies have shown that this compound derivatives can induce apoptosis in cancer cells, the precise molecular targets and signaling pathways involved remain to be fully characterized. Techniques such as proteomics and transcriptomics can be employed to identify the key proteins and genes affected by these compounds.

Explore Novel Therapeutic Areas: Beyond cancer, the antimicrobial properties of quinoline derivatives suggest potential applications in combating infectious diseases, including those caused by drug-resistant pathogens. nih.gov Further investigation into their activity against a broader range of bacteria, fungi, and parasites is warranted.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and evaluation of the biological activity of the resulting analogues will be crucial for optimizing potency and selectivity. nih.gov This includes exploring substitutions at various positions on the quinoline ring.

The diverse biological activities of quinoline derivatives are summarized in Table 2.

Table 2: Investigated Biological Activities of Quinoline Derivatives

| Biological Activity | Description | Key Research Findings |

| Anticancer | Induction of apoptosis and inhibition of tumor growth. | Efficacy has been demonstrated against multiple cancer cell lines. |

| Antimicrobial | Inhibition of the growth of various bacterial and fungal pathogens. | Some derivatives show activity against resistant strains. |

| Antiparasitic | Activity against protozoan parasites. | In vitro studies have shown promising results. |

| Enzyme Inhibition | Inhibition of enzymes such as DNA gyrase and topoisomerase. | This mechanism is a key contributor to their antibacterial effects. |

Integration with High-Throughput Screening and Advanced Computational Drug Design Methodologies

The integration of modern drug discovery technologies can significantly accelerate the identification and optimization of novel drug candidates based on the this compound scaffold.

Key areas for future integration include:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of this compound derivatives against a multitude of biological targets. nih.gov This can quickly identify promising lead compounds for further development.

Computational Modeling and Drug Design: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to predict the binding affinity of derivatives to their targets and to guide the design of more potent and selective molecules. nirmalacp.org This computational approach can reduce the time and cost associated with traditional trial-and-error synthesis and testing. nirmalacp.org

Pharmacophore Mapping: This technique helps in identifying the essential structural features of the this compound scaffold that are responsible for its biological activity, aiding in the design of new compounds with improved properties. nirmalacp.org

Potential for Radiopharmaceutical Development Based on Halogenated Quinoline Scaffolds

The presence of a bromine atom in this compound makes it an attractive candidate for the development of radiopharmaceuticals for both diagnostic imaging and targeted radiotherapy. nih.gov Halogenated quinolines can be labeled with various radioisotopes for use in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.gov

Future research in this promising area could involve:

Radiolabeling with PET and SPECT Isotopes: The bromine atom can be replaced with radioisotopes such as bromine-76 (B1195326) (a PET emitter) or bromine-77 (B1219884) (a SPECT emitter). Alternatively, the scaffold can be modified to incorporate other radiohalogens like fluorine-18 (B77423) or iodine-123. google.com

Targeting Specific Diseases: By attaching the radiolabeled quinoline core to a targeting moiety (e.g., a peptide or antibody), it is possible to direct the radiopharmaceutical to specific disease sites, such as tumors. nih.gov This approach is being explored for imaging and treating diseases like Alzheimer's and various cancers. google.comnih.gov

Theranostic Applications: The development of "theranostic" agents, which combine both diagnostic and therapeutic capabilities in a single molecule, is a major goal in nuclear medicine. nih.gov A radiolabeled this compound derivative could potentially be used to first visualize a tumor and then deliver a therapeutic dose of radiation to it.

The potential of halogenated quinolines in radiopharmaceutical development is a rapidly evolving field with significant translational promise.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to prepare 2-Bromo-8-methoxyquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination and methoxylation of quinoline precursors. For example, condensation reactions with brominated intermediates (e.g., 1-phthalimido-bromo-alkane) under controlled temperatures (60–80°C) and inert atmospheres (N₂/Ar) can yield derivatives. Key factors include solvent choice (e.g., DMF for polar aprotic conditions), catalyst selection (e.g., Pd for cross-coupling), and stoichiometric ratios to minimize side products. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc eluent) is critical for high purity .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, providing bond lengths, angles, and intermolecular interactions (e.g., weak C–H⋯O chains observed in the crystal lattice). Complementary techniques include:

- NMR : ¹H/¹³C NMR to verify substituent positions and purity.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.

- IR Spectroscopy : To identify functional groups (e.g., C-Br stretch at ~550 cm⁻¹).

Cross-validation of data (e.g., comparing experimental vs. calculated XRD parameters like R factor [0.028] and data-to-parameter ratio [16.9]) ensures accuracy .

Q. How should researchers purify this compound to achieve >95% purity?

- Methodological Answer : Recrystallization using solvent pairs (e.g., ethanol/water) is effective for bulk purification. For trace impurities, flash chromatography (silica gel, gradient elution) or preparative HPLC (C18 column, acetonitrile/water mobile phase) is recommended. Monitor purity via TLC (Rf comparison) and confirm with HPLC-UV (λ = 254 nm) .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., anomalous R factors) be resolved during structural analysis of this compound?

- Methodological Answer : Discrepancies may arise from crystal defects or thermal motion. Mitigation strategies include:

- Data Redundancy : Collect multiple datasets at different temperatures (e.g., 150 K vs. 291 K) to assess thermal effects.

- Refinement Software : Use SHELXTL or PLATON to model disorder or anisotropic displacement parameters.

- Validation Tools : Check Flack parameter (e.g., -0.017) to confirm absolute structure and use tools like ADDSYM in PLATON to detect missed symmetry .

Q. What computational approaches complement experimental data in predicting the reactivity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic substitution sites by mapping electrostatic potential surfaces. Molecular dynamics simulations (e.g., Amber) model solvation effects on reaction pathways. Pair these with experimental kinetic studies (e.g., monitoring reaction intermediates via LC-MS) to validate computational predictions .

Q. How does crystal packing influence the physical properties (e.g., solubility, stability) of this compound?

- Methodological Answer : Weak intermolecular interactions (e.g., C–H⋯O chains along the a-axis) create dense packing, reducing solubility in non-polar solvents. To enhance solubility, modify crystallization conditions (e.g., use DMSO as a co-solvent) or introduce solubilizing groups (e.g., -SO₃H) during synthesis. Stability studies (TGA/DSC) under varying humidity levels can assess crystal lattice robustness .

Q. What frameworks (e.g., FINER criteria) guide robust experimental design for studies involving this compound?

- Methodological Answer : Apply the FINER criteria:

- Feasibility : Pilot-scale synthesis (1–5 g) to optimize conditions before scaling.

- Novelty : Target understudied derivatives (e.g., 8-methoxy analogs with fluorinated substituents).

- Ethical/Relevance : Prioritize eco-friendly solvents (e.g., cyclopentyl methyl ether) and cite environmental impact assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.